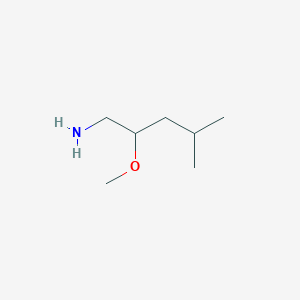

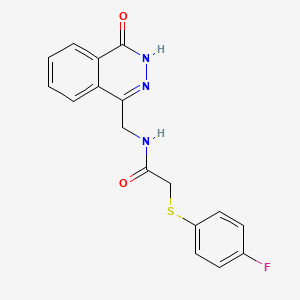

![molecular formula C22H18N2O3S B2871450 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide CAS No. 301307-86-8](/img/structure/B2871450.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide” is a compound that contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . An iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate gave various N-benzothiazol-2-yl-amides selectively in good yields through C(sp 2)-H functionalization and C-S bond formation .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives was corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data . The FT-IR spectrum of a similar compound, N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide, showed peaks at 3284 cm−1 (NH), 3016 cm−1 (Ar C–H), 1667 cm−1 (> C=O), 1632 cm−1 (> C=N), 1598, 1558 cm−1 (Ar –C=C–), 1532 cm−1 (amide II), 671 cm−1 (C–S–C) .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized and screened for their inherent antibacterial potential . The compounds were synthesized in excellent yields .Applications De Recherche Scientifique

Antiproliferative and Apoptotic Potential A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their antiproliferative activity on human cancer cell lines, with some showing significant inhibitory effects on cell growth, particularly against liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Among these compounds, certain derivatives emerged due to their proapoptotic effects, especially evident towards MCF-7 cancer cell lines, highlighting their potential as novel apoptosis inducers in cancer therapy (Corbo et al., 2016).

Anticancer Agents Synthesis New benzothiazole derivatives were synthesized and screened for antitumor activity against a panel of approximately 60 human tumor cell lines, deriving from various neoplastic diseases. Specific derivatives displayed considerable anticancer activity against some cancer cell lines, indicating the benzothiazole structure's potential as a pharmacophoric group in developing potent anticancer agents (Yurttaş et al., 2015).

Molecular Emission Studies Research into the emission properties of phenylbenzoxazole-based organic compounds related to benzothiazoles has shown significant findings. For instance, a study on N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide revealed insights into its emission mechanism in condensed states. The study found that emission enhancement occurs due to the prohibition of transition to a nonemissive twisted intramolecular charge transfer state, indicating potential applications in material science for developing new organic light-emitting diodes (OLEDs) and sensors (Li et al., 2015).

Supramolecular Liquid Crystals Another area of application is in the development of supramolecular liquid crystals, where compounds containing the 4-aryl-1H-pyrazole unit, related to benzothiazole derivatives, have shown potential. These compounds can self-assemble by H-bonding to form columnar mesophases and exhibit luminescent properties, which could be utilized in the development of new materials for electronic displays and advanced optical devices (Moyano et al., 2013).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been extensively investigated and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Benzothiazole derivatives have been shown to impact a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

A study on similar compounds showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-26-17-11-15(12-18(13-17)27-2)21(25)23-16-7-5-6-14(10-16)22-24-19-8-3-4-9-20(19)28-22/h3-13H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICHZQQNTILCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

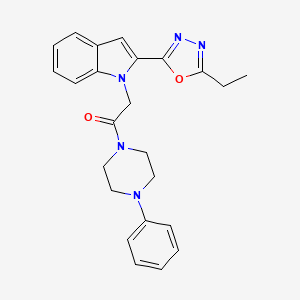

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2871369.png)

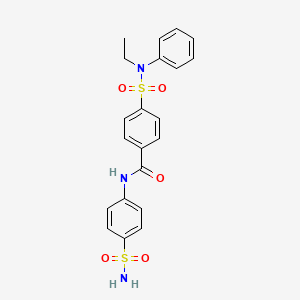

![8-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2871372.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2871373.png)

![1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine](/img/structure/B2871377.png)

![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B2871386.png)

![2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2871389.png)